molecular formula C9H8BrNO4 B042662 Methyl 2-(bromomethyl)-6-nitrobenzoate CAS No. 61940-21-4

Methyl 2-(bromomethyl)-6-nitrobenzoate

Cat. No.: B042662
CAS No.: 61940-21-4
M. Wt: 274.07 g/mol
InChI Key: SJJJFLXTGHEZJB-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-nitrobenzoate (CAS 61940-21-4) is a high-value chemical intermediate extensively utilized in medicinal chemistry and organic synthesis. This compound serves as a critical building block for the construction of complex molecules, most notably as a reference standard and key synthetic precursor in the development and production of the active pharmaceutical ingredient (API) Lenalidomide . Its reactivity, particularly the bromomethyl group, makes it an essential reagent for analytical method development, validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . In research settings, this compound has demonstrated significant potential in oncology drug discovery. Studies have investigated its properties as a targeting agent capable of selectively inhibiting specific molecules and attacking malignant cells, showing promise for the production of novel cancer-fighting drugs . From a synthetic chemistry perspective, this ester is a versatile intermediate that can be readily transformed into other functional derivatives, such as triphenylphosphonium salts for Wittig olefination reactions, to access more complex structures like substituted indoles . Key Specifications: • CAS Number: 61940-21-4 • Molecular Formula: C 9 H 8 BrNO 4 • Molecular Weight: 274.07 g/mol • Physical Form: Solid powder • Storage: Store under an inert atmosphere at 2-8°C Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary use . It is classified with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

methyl 2-(bromomethyl)-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJFLXTGHEZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617200
Record name Methyl 2-(bromomethyl)-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61940-21-4
Record name Methyl 2-(bromomethyl)-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(bromomethyl)-6-nitrobenzoate
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Preparation Methods

Key Steps:

  • Dissolution : The precursor (e.g., methyl 2-methyl-6-nitrobenzoate) is dissolved in methylene chloride .

  • Bromination Mixture : Aqueous sodium bromate (3:1 molar ratio relative to substrate) and hydrobromic acid are added under cooling (0–10°C).

  • Light Exposure : Critical for selectivity; reactions performed in the dark yield polybrominated byproducts.

Workup :
The product crystallizes directly from the reaction mixture, simplifying isolation. Filtration and washing with methylene chloride yield 70–80% purity, which can be further refined via recrystallization.

Esterification Followed by Bromination

For cases where the carboxylic acid precursor is available, a two-step process is employed:

  • Esterification : 2-(Bromomethyl)-6-nitrobenzoic acid is methylated using dimethyl sulfate or diazomethane in the presence of a base (e.g., potassium carbonate).

  • Bromination : The methyl ester undergoes bromination as described in Section 1.

Example Protocol :

  • Methylation : 2-(Bromomethyl)-6-nitrobenzoic acid (1 eq) reacts with dimethyl sulfate (2.0–3.5 eq) in methyl isobutyl ketone at 50–60°C for 6–8 hours.

  • Yield : 85–90% after recrystallization from methanol.

Comparative Analysis of Methods

Method Brominating Agent Solvent Yield Purity
Radical BrominationNBS/DBHAcetonitrile36%95–98%
Sodium Bromate/HBrNaBrO₃/HBrMethylene Chloride70%85–90%
Esterification-BrominationDimethyl SulfateMethyl Isobutyl Ketone85%98%

Key Observations :

  • Radical Bromination offers high purity but moderate yields due to competing side reactions.

  • Sodium Bromate/HBr requires light for selectivity, complicating large-scale production.

  • Esterification-Bromination is optimal for scalability, leveraging robust methylation conditions.

Industrial-Scale Considerations

Polymorph Control

Post-synthesis, the product’s polymorphic form (e.g., Form B or Form I) is controlled via drying:

  • Form B : Drying at 65–70°C reduces moisture to 3–4%.

  • Form I : Further drying at 110–115°C achieves <0.5% moisture, critical for pharmaceutical formulations.

Analytical Characterization

HPLC Methods :
A validated HPLC protocol separates intermediates using a C18 column, 0.8 mL/min flow rate, and UV detection at 254 nm. Retention times for brominated analogs range from 15–25 minutes.

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 4.74 (s, CH₂Br), 2.55 (s, CH₃), 7.3 (m, Ar-H).

  • IR (KBr) : 1690 cm⁻¹ (C=O), 2800–2900 cm⁻¹ (O–H) .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-6-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates, such as methyl 2-(azidomethyl)-6-nitrobenzoate.

    Reduction: Formation of methyl 2-(bromomethyl)-6-aminobenzoate.

    Oxidation: Formation of methyl 2-(bromomethyl)-6-nitrobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₉H₈BrNO₄
  • Molecular Weight: 274.07 g/mol
  • Functional Groups: Nitro group (-NO₂) and bromomethyl group (-CH₂Br)

These properties contribute to its reactivity and utility in synthetic chemistry.

Organic Synthesis

MNBB serves as a versatile intermediate in the synthesis of complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Thalidomide Analogs

A study utilized MNBB in the synthesis of thalidomide analogs, exploring its anti-angiogenic and anti-inflammatory properties. The results indicated that derivatives of MNBB could lead to promising candidates for cancer treatment and inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, MNBB is used in designing potential drug candidates, particularly those targeting specific enzymes or receptors. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its role as an enzyme inhibitor.

Polymer Chemistry

MNBB has applications in polymer chemistry, specifically in the synthesis of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization.

Experimental Procedure

In RAFT polymerization, MNBB acts as a chain transfer agent, allowing for controlled molecular weight distribution in polymers. Studies have shown that using MNBB leads to polymers with enhanced properties suitable for various industrial applications .

Results Summary

The use of MNBB in emulsion polymerization processes resulted in polymers characterized by narrow molecular weight distributions and specific functionalities .

Analytical Methods

MNBB is employed in analytical chemistry for quantifying trace levels of nitroaromatic compounds. Its detection is crucial due to its classification as a genotoxic impurity.

Case Study: LC-MS Analysis

A recent study developed a method using liquid chromatography-mass spectrometry (LC-MS) to detect MNBB at sub-ppm levels in active pharmaceutical ingredients (APIs). The method involved chemical derivatization to enhance detection sensitivity .

Parameter Value
Detection Limit1 ng/mL
Quantification Limit2 ng/mL
Linearity Range0.5 - 10 ng/mL
R² Value0.9968 - 0.9999

This table summarizes the analytical performance metrics achieved during the study.

Industrial Applications

Beyond academic research, MNBB is utilized in the production of specialty chemicals and materials with specific properties tailored for industrial needs.

Example Applications

  • Production of agrochemicals
  • Development of specialty polymers
  • Synthesis of fine chemicals used in various industries

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-6-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl group. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 2-(Bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)
  • Molecular Formula: C₉H₈BrNO₄ (identical to the 6-nitro isomer).
  • Key Difference : The nitro group is at the 3-position instead of the 6-position.
  • Role: Like its 6-nitro counterpart, this compound is a genotoxic impurity in lenalidomide but exhibits distinct chromatographic retention times in HPLC analysis due to structural differences .
Methyl 2-(Bromomethyl)-5-nitrobenzoate (MMM) and Methyl 2-(Bromomethyl)-4-nitrobenzoate (MPN)
  • Key Differences : Nitro groups at 5- and 4-positions , respectively.
  • Analytical Significance : These isomers are resolved using a reverse-phase HPLC method with a C18 column, demonstrating variable elution profiles compared to the 6-nitro derivative .

Substituent Variants

Methyl 2-Bromomethyl-6-chlorobenzoate (CAS 482578-63-2)
  • Molecular Formula : C₉H₈BrClO₂.
  • Key Difference : The nitro group is replaced by chlorine at the 6-position.
  • Application : Used as a synthetic intermediate, differing in reactivity due to the electron-withdrawing nitro vs. chlorine substituent .
Methyl 2-(Dimethylphosphonomethyl)-6-nitrobenzoate (CAS 878156-03-7)
  • Molecular Formula: C₁₁H₁₄NO₇P.
  • Key Difference: The bromomethyl group is substituted with a dimethylphosphonomethyl moiety.
  • Reactivity : The phosphonate group enhances chelating properties, making this compound relevant in coordination chemistry .

Functional Group Analogs

Methyl 2-(Aminomethyl)-6-nitrobenzoate (CAS 1956334-91-0)
  • Molecular Formula : C₉H₁₀N₂O₄.
  • Key Difference : The bromine atom is replaced by an amine group .
  • Significance : The amine functionality increases nucleophilicity, altering its metabolic and synthetic pathways compared to the brominated analog .
Methyl 4-Bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5)
  • Molecular Formula : C₉H₉BrO₃.
  • Key Differences : Features hydroxy and methyl groups at positions 2 and 6, respectively, instead of bromomethyl and nitro groups.
  • Application: Used in organic synthesis for its phenolic reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Substituents (Position) Molecular Weight (g/mol) Primary Application
Methyl 2-(Bromomethyl)-6-nitrobenzoate 61940-21-4 C₉H₈BrNO₄ BrCH₂ (2), NO₂ (6) 274.07 Antiangiogenic agent, impurity
Methyl 2-(Bromomethyl)-3-nitrobenzoate 98475-07-1 C₉H₈BrNO₄ BrCH₂ (2), NO₂ (3) 274.07 Genotoxic impurity
Methyl 2-Bromomethyl-6-chlorobenzoate 482578-63-2 C₉H₈BrClO₂ BrCH₂ (2), Cl (6) 259.52 Synthetic intermediate
Methyl 2-(Dimethylphosphonomethyl)-6-nitrobenzoate 878156-03-7 C₁₁H₁₄NO₇P (CH₃)₂POCH₂ (2), NO₂ (6) 311.21 Coordination chemistry
Methyl 2-(Aminomethyl)-6-nitrobenzoate 1956334-91-0 C₉H₁₀N₂O₄ NH₂CH₂ (2), NO₂ (6) 210.19 Nucleophilic intermediate

Research Findings and Analytical Methods

  • HPLC Analysis: A validated reverse-phase HPLC method distinguishes this compound from its positional isomers (3-, 4-, and 5-nitro derivatives) with a detection limit of 0.05 ppm, critical for monitoring genotoxic impurities in pharmaceuticals .
  • Reactivity Studies : The bromomethyl group in the 6-nitro derivative undergoes nucleophilic substitution more readily than its chlorine-substituted analog, making it a reactive intermediate in alkylation reactions .
  • Thermal Stability : Unlike the phosphonate analog, this compound decomposes at elevated temperatures (>100°C), necessitating strict storage at +5°C .

Biological Activity

Methyl 2-(bromomethyl)-6-nitrobenzoate (MBNB) is an organic compound recognized for its diverse applications in both synthetic chemistry and pharmacology. Its unique structural features, including a nitro group and a bromomethyl substituent, contribute to its reactivity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MBNB, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C₉H₈BrNO₄
  • Molecular Weight: 274.07 g/mol
  • Functional Groups: Nitro group (-NO₂), Bromomethyl group (-BrCH₂-)

The presence of these functional groups allows MBNB to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Anticancer Properties

Research indicates that MBNB exhibits potential anticancer activity. A notable study explored its role in the synthesis of analogs of thalidomide, which are known for their anti-angiogenic and anti-inflammatory properties. These compounds have shown promise in treating various cancers and inflammatory diseases by inhibiting tumor growth and angiogenesis.

Case Study: Thalidomide Analogs

  • Objective: To develop new compounds with enhanced anticancer properties.
  • Methodology: MBNB was treated with nitro-substituted methyl benzoates followed by hydrogenation.
  • Results: The resulting compounds demonstrated significant anti-tumor activity in vitro, suggesting that modifications to the nitro group can enhance biological efficacy.

Genotoxic Impurity Concerns

MBNB has been identified as a genotoxic impurity in pharmaceutical formulations. A study conducted using the Ames test confirmed its mutagenic potential, indicating that it can cause DNA damage at certain concentrations. Regulatory guidelines suggest that levels of MBNB should not exceed 4 ppm in active pharmaceutical ingredients (APIs) due to its genotoxic effects .

Table 1: Genotoxicity Analysis of MBNB

Test MethodConcentration (ppm)Result
Ames Test0.4Positive for mutagenicity
HPLC Analysis>4Exceeds acceptable limits

Synthetic Applications

MBNB serves as a crucial building block in organic synthesis, particularly in the development of polymers and pharmaceuticals.

Polymer Chemistry

In polymer chemistry, MBNB is utilized as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene. This application allows for the production of polymers with controlled molecular weights and narrow distributions, enhancing material properties for various applications.

Table 2: Polymerization Results Using MBNB

Reaction TypeMonomer UsedMolecular Weight ControlOutcome
Emulsion PolymerizationMethyl MethacrylateControlledNarrow molecular weight distribution
RAFT PolymerizationStyreneControlledEnhanced mechanical properties

Interaction Studies

Interaction studies involving MBNB focus on its reactivity with nucleophiles due to the presence of both the bromine atom and the nitro group. These interactions are critical for understanding its synthetic utility and biological implications.

Key Findings:

  • MBNB can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
  • The stability of MBNB solutions is limited; it has a half-life of less than two hours under certain conditions due to the reactivity of the bromomethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(bromomethyl)-6-nitrobenzoate
Reactant of Route 2
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Methyl 2-(bromomethyl)-6-nitrobenzoate

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